N-(Methylcarbamoyl)benzamide
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Overview
Description
N-(Methylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methylcarbamoyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with methylamine under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(Methylcarbamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(Methylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation . This dual mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Benzoyl urea derivatives: Compounds with similar structural features and applications.
Methanamide (formamide): A simpler amide with different properties and applications.
Uniqueness
N-(Methylcarbamoyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
3201-53-4 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(methylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
QNSSIHCRTGUYBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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